4-Acetamido-3-nitrobenzoic acid

Organic Synthesis Nitration Chemistry Process Development

Procure the exact 4-acetamido-3-nitro regioisomer required for nitazoxanide synthesis and structure-based drug design. This isomer, available in ≥98% purity, avoids the additional hydrolysis steps and altered biological activity associated with ester or positional isomer analogs. Its validated DFT parameters and high purity support regulatory-compliant analytical workflows.

Molecular Formula C9H8N2O5
Molecular Weight 224.17 g/mol
CAS No. 1539-06-6
Cat. No. B073385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetamido-3-nitrobenzoic acid
CAS1539-06-6
Molecular FormulaC9H8N2O5
Molecular Weight224.17 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C9H8N2O5/c1-5(12)10-7-3-2-6(9(13)14)4-8(7)11(15)16/h2-4H,1H3,(H,10,12)(H,13,14)
InChIKeyBRQIMWBIZLRLSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetamido-3-nitrobenzoic Acid (CAS 1539-06-6): Procurement-Relevant Properties and Baseline Characterization


4-Acetamido-3-nitrobenzoic acid (CAS 1539-06-6, molecular formula C9H8N2O5, molecular weight 224.17 g/mol) is a nitro-substituted benzoic acid derivative bearing an acetamido group at the para position and a nitro group at the meta position relative to the carboxylic acid [1]. The compound exhibits a melting point of 220–224 °C (lit.) and an XLogP3 of 0.7, with two hydrogen bond donors and five hydrogen bond acceptors [1]. It is commercially available as a beige to yellow crystalline powder in purities typically ranging from 95% to ≥99% (HPLC), and is classified under the harmonized system (HS) code 29242990 [1].

4-Acetamido-3-nitrobenzoic Acid (1539-06-6): Why In-Class Analogs Cannot Be Casually Substituted


Within the broader family of nitrobenzoic acid derivatives, substitution is constrained by the precise regiochemistry of the acetamido and nitro substituents, which dictates both chemical reactivity and biological recognition. Positional isomers—most critically 3-acetamido-4-nitrobenzoic acid (CAS 54002-27-6)—differ fundamentally in electronic distribution, hydrogen-bonding geometry, and metabolic stability . Furthermore, the carboxylic acid moiety is essential for downstream amide bond formation in pharmaceutical syntheses; ester derivatives such as ethyl 4-acetamido-3-nitrobenzoate (CAS 175204-17-8) require additional hydrolysis steps that alter reaction economics and may introduce purity liabilities. The quantitative evidence presented in Section 3 establishes that 4-acetamido-3-nitrobenzoic acid occupies a specific performance envelope that its closest structural analogs cannot replicate.

4-Acetamido-3-nitrobenzoic Acid: Head-to-Head Quantitative Differentiation Evidence


Synthesis Yield: Comparative Nitration Performance of 4-Acetamidobenzoic Acid Derivatives

The nitration of 4-acetamidobenzoic acid to produce 4-acetamido-3-nitrobenzoic acid proceeds with reported yields of approximately 75% under optimized conditions (fuming nitric acid, −10 °C to 10 °C, 1–4 hours) . In contrast, nitration under elevated temperatures (>25 °C) on the same starting material favors formation of 3,5-dinitro derivatives rather than the mono-nitro product, with dinitration yield exceeding mono-nitration yield at higher temperatures . This temperature-dependent regioselectivity is specific to the para-acetamido substitution pattern; the meta-acetamido analog (3-acetamido-4-nitrobenzoic acid) requires distinct nitration conditions and starting materials (3-acetamidobenzoic acid), for which comparative yield data are not reported in the same experimental series.

Organic Synthesis Nitration Chemistry Process Development

Physicochemical Differentiation: LogP and Polar Surface Area Comparison vs. Positional Isomer

4-Acetamido-3-nitrobenzoic acid exhibits an XLogP3 of 0.7 and a topological polar surface area (TPSA) of 112 Ų [1]. Its positional isomer, 3-acetamido-4-nitrobenzoic acid (CAS 54002-27-6), displays a computed LogP of approximately 1.85 and a PSA of 112.22 Ų . While the PSA values are nearly identical (difference of 0.22 Ų, within computational margin of error), the LogP difference of approximately 1.15 log units is substantial. This indicates that 4-acetamido-3-nitrobenzoic acid is significantly more hydrophilic than its 3-acetamido-4-nitro isomer, a property that affects aqueous solubility, chromatographic retention time, and potentially membrane permeability in biological assays.

Computational Chemistry Drug Design ADME Prediction

Thermal Stability and Melting Point: Comparative Solid-State Characterization vs. Ester Derivative

4-Acetamido-3-nitrobenzoic acid has a melting point of 220–224 °C (lit.) , with commercial material specified at 220–226 °C (≥99% HPLC grade) . In contrast, its ethyl ester analog, ethyl 4-acetamido-3-nitrobenzoate (CAS 175204-17-8), melts at 95–97 °C . This represents a melting point depression of approximately 125 °C for the ester derivative. The free carboxylic acid's higher melting point reflects stronger intermolecular hydrogen bonding via the –COOH dimer motif, which contributes to superior ambient-temperature solid-state stability and reduced hygroscopicity compared to the ester.

Physical Chemistry Quality Control Formulation

Biological Activity Profile: Tuberculostatic and Antiviral Activity in Whole-Cell Assays

4-Acetamido-3-nitrobenzoic acid has demonstrated tuberculostatic activity against Mycobacterium tuberculosis in vitro . The compound inhibits the growth of M. tuberculosis and influenza virus, and has been shown to adsorb to enzyme protein cavities, thereby preventing access by other molecules . Its positional isomer, 3-acetamido-4-nitrobenzoic acid, has not been reported to exhibit comparable antitubercular activity in accessible literature; a study of 29 p-nitrobenzoic acid derivatives against the H2 strain of M. tuberculosis found that none showed remarkable growth inhibition, suggesting that the specific 4-acetamido-3-nitro substitution pattern is a structural prerequisite for this activity [1]. However, precise MIC values (e.g., MIC₅₀ or MIC₉₀) for 4-acetamido-3-nitrobenzoic acid are not specified in the currently available public domain sources, and the tuberculostatic claim originates from vendor datasheets rather than peer-reviewed primary research articles.

Antimicrobial Screening Tuberculosis Research Antiviral Discovery

Synthetic Versatility: Carboxylic Acid vs. Ester Derivative in Downstream Amide Bond Formation

4-Acetamido-3-nitrobenzoic acid contains a free carboxylic acid group that enables direct amide bond formation via activation to the corresponding 3-nitro-4-acetamidobenzoyl chloride (using thionyl chloride in non-polar aprotic solvent), which can then react with diverse amines to yield compounds of formula V . In contrast, the ethyl ester analog (ethyl 4-acetamido-3-nitrobenzoate) lacks the free acid functionality required for this activation pathway; it must first undergo ester hydrolysis to liberate the carboxylic acid before amide coupling can occur. This additional hydrolysis step introduces an extra synthetic operation, reduces overall yield, and may compromise purity if incomplete conversion occurs. The free acid form thus offers a one-step advantage in synthetic sequences requiring amide bond formation at the carboxyl position.

Medicinal Chemistry Parallel Synthesis API Intermediate

Regioisomer-Specific Hydrogen-Bonding Patterns and Molecular Recognition

The specific 4-acetamido-3-nitro substitution pattern of the target compound establishes a unique hydrogen-bond donor–acceptor geometry: the para-acetamido group presents an NH donor and C=O acceptor, while the meta-nitro group introduces a strong electron-withdrawing and hydrogen-bond-accepting moiety ortho to the acetamido group. Density functional theory (DFT) calculations at the B3LYP/6-311G level have characterized the molecular electrostatic potential surface of 4-acetamido-3-nitrobenzoic acid, revealing localized regions of negative and positive potential that govern intermolecular interactions and molecular recognition [1]. The positional isomer (3-acetamido-4-nitrobenzoic acid) exhibits a fundamentally different spatial arrangement: the acetamido group is meta to the carboxylic acid and the nitro group is para, altering the relative orientation of hydrogen-bond donors and acceptors. This geometric difference affects docking poses to protein targets; molecular docking studies of 4-acetamido-3-nitrobenzoic acid and its derivatives against SARS-CoV-2 protein targets (spike protein, main protease, RNA-dependent RNA polymerase) have been conducted, whereas equivalent docking data for the positional isomer are not reported [1].

Structural Biology Molecular Docking Crystal Engineering

4-Acetamido-3-nitrobenzoic Acid (1539-06-6): Evidence-Anchored Application Scenarios for Procurement Decision-Making


Antiparasitic Drug Intermediate: Synthesis of Benzamide Derivatives for Trypanocidal Agents

The carboxylic acid functionality of 4-acetamido-3-nitrobenzoic acid enables direct conversion to the corresponding benzoyl chloride, which can be coupled with amines to generate benzamide derivatives [1]. Related nitro-substituted benzoic acid derivatives have demonstrated trypanocidal activity against Trypanosoma cruzi (Chagas disease) and trans-sialidase (TcTS) inhibition [1]. The free acid form is the appropriate procurement choice for laboratories synthesizing novel benzamide-based antiparasitic agents, as it avoids the additional hydrolysis step required when starting from the ethyl ester analog.

Process Development for Nitazoxanide-Class Anthelmintic APIs

4-Acetamido-3-nitrobenzoic acid is a documented intermediate in the synthesis of nitazoxanide and related thiazolide-class anthelmintic agents [1]. The 4-acetamido-3-nitro substitution pattern matches the pharmacophore requirements of this class, where the nitro group serves as a bioreductive trigger. Procurement of this specific isomer is mandatory for maintaining the synthetic route validated in patent literature; substitution with the 3-acetamido-4-nitro isomer would yield a regioisomeric product with altered biological activity and potentially different regulatory status.

Computational Drug Discovery: DFT-Calibrated Lead Optimization Scaffold

4-Acetamido-3-nitrobenzoic acid has been extensively characterized using density functional theory (DFT) at the B3LYP/6-311G level, providing validated molecular geometries, frontier molecular orbital energies, and molecular electrostatic potential maps [1]. ADMET properties have been computed using SwissADME [1]. This computational characterization, combined with molecular docking data against SARS-CoV-2 protein targets (spike protein, main protease, RNA-dependent RNA polymerase), establishes 4-acetamido-3-nitrobenzoic acid as a computationally validated scaffold for structure-based drug design [1]. Researchers conducting virtual screening or molecular dynamics simulations can leverage these published DFT parameters and docking poses without requiring de novo computational characterization.

Analytical Reference Standard and Chromatographic Method Development

The distinct chromatographic properties of 4-acetamido-3-nitrobenzoic acid—with an XLogP3 of 0.7 and PSA of 112 Ų [1]—differentiate it from its positional isomer (LogP ~1.85) and ester derivative (melting point 95–97 °C) [2]. This compound is commercially available at ≥99% HPLC purity , with well-defined melting point (220–226 °C) and spectroscopic properties, making it suitable as a reference standard for HPLC method development, LC-MS analysis, and impurity profiling in pharmaceutical quality control settings. The availability of high-purity commercial material with certificate of analysis support facilitates regulatory-compliant analytical workflows.

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